

Faicar biosynthesis pathway intermediates

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Compound of Interest

Compound Name: **Faicar**

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An In-depth Technical Guide to the Intermediates of the **FAICAR** Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo purine biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signal transduction.^{[1][2]} A critical intermediate in this pathway is 5-Formamidoimidazole-4-carboxamide ribotide (**FAICAR**).^{[3][4]} This technical guide provides a comprehensive overview of the **FAICAR** biosynthesis pathway, its intermediates, the enzymes involved, quantitative data, and detailed experimental protocols relevant to its study. Understanding this pathway is crucial for research in metabolic disorders, oncology, and infectious diseases, as targeting purine biosynthesis is a key strategy in the development of therapeutic agents.^[5]

The De Novo Purine Biosynthesis Pathway

The de novo synthesis of purines involves a ten-step enzymatic pathway that converts phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This process occurs in the cytosol and involves six enzymes in humans, some of which are multifunctional. The pathway is highly conserved across various organisms.

The intermediates leading to the synthesis of **FAICAR** are:

- Phosphoribosyl pyrophosphate (PRPP)
- 5-Phosphoribosylamine (PRA)
- Glycinamide ribonucleotide (GAR)
- Phosphoribosyl-N-formylglycineamide (FGAR)
- 5-Phosphoribosylformylglycinamide (FGAM)
- 5-Aminoimidazole ribotide (AIR)
- 5-Phosphoribosyl-4-carboxy-5-aminoimidazole (CAIR)
- Phosphoribosylaminoimidazolesuccinocarboxamide (SAICAR)
- 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR)

The final two steps of the pathway involve the conversion of AICAR to **FAICAR** and subsequently to IMP.

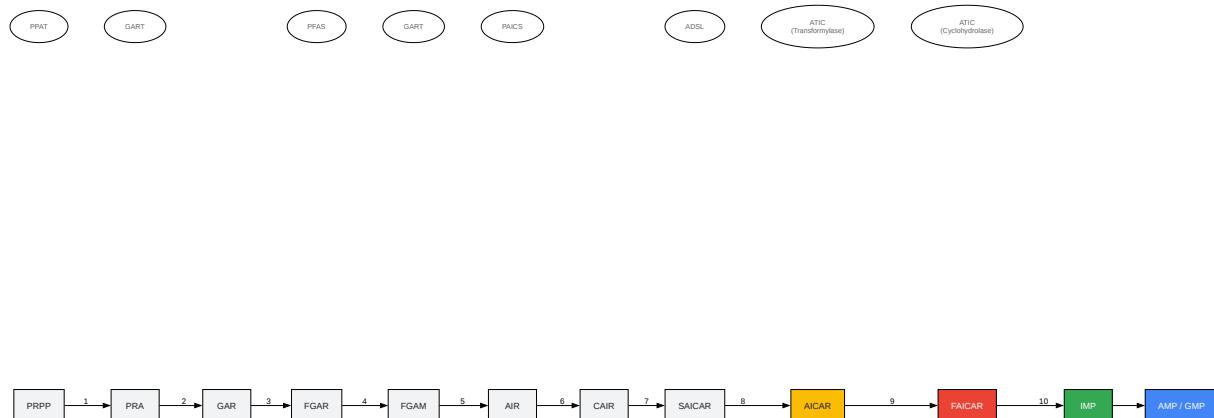
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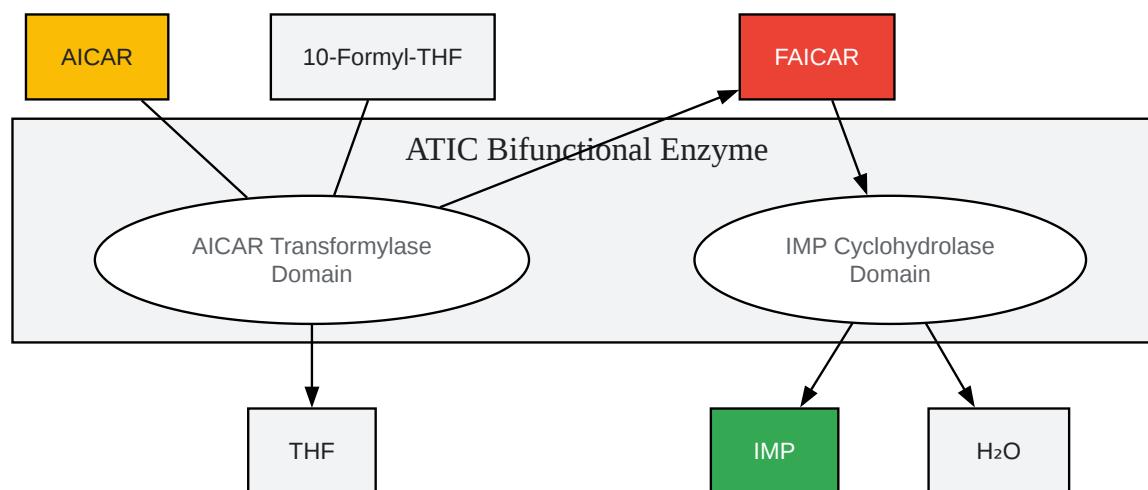
Figure 1: The De Novo Purine Biosynthesis Pathway.

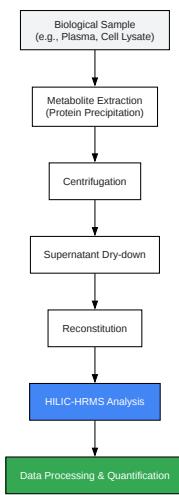
FAICAR Synthesis and Conversion: The Role of ATIC

The final two steps of the de novo purine biosynthesis pathway are catalyzed by a single bifunctional enzyme: 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC).

- **AICAR Transformylase Activity:** The transformylase domain of ATIC catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to AICAR, resulting in the formation of **FAICAR** and tetrahydrofolate (THF). This reaction is reversible.
- **IMP Cyclohydrolase Activity:** The cyclohydrolase domain of ATIC then catalyzes the intramolecular cyclization of **FAICAR**, which involves the elimination of a water molecule to form the final purine ring of Inosine Monophosphate (IMP). This step drives the overall reaction forward.

The bifunctionality of ATIC is conserved across all organisms studied to date and is crucial for the efficient completion of the purine ring.



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